molecular formula C30H33N3O3S2 B12018005 N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide CAS No. 618432-34-1

N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B12018005
CAS No.: 618432-34-1
M. Wt: 547.7 g/mol
InChI Key: PEMWROILCXFMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothieno[2,3-D]pyrimidine core with phenyl and acetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps:

  • Formation of the Benzothieno[2,3-D]pyrimidine Core : This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
  • Attachment of the Phenyl Groups : The phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, using catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
  • Formation of the Acetamide Linkage : The acetamide group is typically introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

  • Continuous Flow Chemistry : To enhance reaction efficiency and scalability.
  • Catalyst Optimization : Using more efficient or reusable catalysts to reduce costs and environmental impact.
  • Purification Techniques : Employing advanced chromatography and crystallization methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the carbonyl groups, converting them to alcohols.
  • Substitution : The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
  • Oxidation : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
  • Substitution : Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Major Products:
  • Oxidation : Sulfoxides and sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Catalysis : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
  • Organic Synthesis : Used as an intermediate in the synthesis of more complex molecules.
Biology:
  • Enzyme Inhibition : Potential inhibitor of enzymes due to its unique structure.
  • Receptor Binding : May interact with specific biological receptors, influencing cellular processes.
Medicine:
  • Drug Development : Investigated for its potential as a therapeutic agent in treating various diseases.
  • Pharmacokinetics : Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
  • Material Science : Used in the development of new materials with specific properties.
  • Agriculture : Potential applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds:

  • N-(4-Butylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide

Uniqueness: N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity

Properties

CAS No.

618432-34-1

Molecular Formula

C30H33N3O3S2

Molecular Weight

547.7 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H33N3O3S2/c1-4-19(3)20-10-12-21(13-11-20)31-26(34)18-37-30-32-28-27(24-8-6-7-9-25(24)38-28)29(35)33(30)22-14-16-23(17-15-22)36-5-2/h10-17,19H,4-9,18H2,1-3H3,(H,31,34)

InChI Key

PEMWROILCXFMTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.